molecular formula C11H22N2O4 B556987 H-Lys(Boc)-OH CAS No. 2418-95-3

H-Lys(Boc)-OH

Cat. No. B556987
CAS RN: 2418-95-3
M. Wt: 246.3 g/mol
InChI Key: VVQIIIAZJXTLRE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys(Boc)-OH, also known as Nε-Boc-L-lysine, is an ε-amino-protected lysine . It has a molecular formula of C11H22N2O4 .


Synthesis Analysis

H-Lys(Boc)-OH is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides . A 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid, H-Lys(Boc)-OH, with purified SWCNT or C60 .


Molecular Structure Analysis

The molecular structure of H-Lys(Boc)-OH consists of an ε-amino-protected lysine . The molecular weight is 246.303 Da .


Physical And Chemical Properties Analysis

H-Lys(Boc)-OH is a powder form substance . It has a melting point of 250 °C (dec.) (lit.) . The optical activity is [α]20/D +18°, c = 1 in acetic acid . It has a density of 1.1±0.1 g/cm3, boiling point of 412.9±40.0 °C at 760 mmHg, and a flash point of 203.5±27.3 °C .

Scientific Research Applications

Safety And Hazards

H-Lys(Boc)-OH poses no health hazard and offers no hazard beyond that of ordinary combustible materials . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if not breathing .

properties

IUPAC Name

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIIIAZJXTLRE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89054-49-9
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89054-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(Boc)-OH

CAS RN

2418-95-3
Record name (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys(Boc)-OH
Reactant of Route 2
Reactant of Route 2
H-Lys(Boc)-OH
Reactant of Route 3
Reactant of Route 3
H-Lys(Boc)-OH
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
H-Lys(Boc)-OH
Reactant of Route 5
Reactant of Route 5
H-Lys(Boc)-OH
Reactant of Route 6
H-Lys(Boc)-OH

Citations

For This Compound
117
Citations
JW Scott, D Parker, DR Parrish - Synthetic Communications, 1981 - Taylor & Francis
N ε -tert-butyloxycarbonyl-L-lysine [4, H-Lys(BOC)-OH] and Nα-benzyloxycarbonyl-N ε -tert-butyloxycarbonyl-L-lysine [7, Z-Lys-(BOC)-OH] are valuable intermediates for peptide …
Number of citations: 60 www.tandfonline.com
EP Heimer, CT Wang, TJ Lambros… - Organic Preparations and …, 1983 - Taylor & Francis
NE-~-Butyloxycarbonyl--Lysine [H-Lys (Boc)-OH] and No-benzyloxycarbonyl-NE-t-butyloxycarbonyl-k-lysine-[Z-Lys (Boc)-OH] are important intermediates which are useful for the …
Number of citations: 3 www.tandfonline.com
W Lu, R Wang, P Wang, S Ma, Q Xia - Insects, 2021 - mdpi.com
Simple Summary Bombyx mori is a lepidopteran insect with economic value. Its genetic background is clear, and genome sequence is relatively complete, but the function of many …
Number of citations: 1 www.mdpi.com
JJ Mulvey, EN Feinberg, S Alidori… - International journal …, 2014 - Taylor & Francis
We aimed to create a more robust and more accessible standard for amine-modifying single-walled carbon nanotubes (SWCNTs). A 1,3-cycloaddition was developed using an …
Number of citations: 32 www.tandfonline.com
BL Maheswara Rao, S Nowshuddin, A Jha… - Synthetic …, 2017 - Taylor & Francis
A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) for the preparation of N-Boc-amino acids is described. The Boc-OASUD reacts with amino …
Number of citations: 3 www.tandfonline.com
M Suchý, AX Li, R Bartha, RHE Hudson - Bioorganic & medicinal chemistry, 2008 - Elsevier
Chelated lanthanide ions, especially gadolinium, have found wide use as contrast agents in magnetic resonance imaging. A new paradigm for generating contrast, termed PARACEST, …
Number of citations: 25 www.sciencedirect.com
RA Balaji, T Sasaki, P Gopalakrishnakone, K Sato… - FEBS letters, 2000 - Elsevier
Spider venoms contain toxins that specifically immobilize and kill insects. We report the purification and characterization of a new insect-specific toxin named covalitoxin-II (Cvtx-II; mass, …
Number of citations: 28 www.sciencedirect.com
M Itoh, A Misaki, A Yamauchi, K Igano, G Kominami - Analytical sciences, 1995 - Springer
A specific and sensitive radioimmunoassay (RIA) was developed for 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid (Am-80), a benzoylamide derivative …
Number of citations: 2 link.springer.com
J Giliomee, LC du Toit, P Kumar, B Klumperman… - Polymers, 2021 - mdpi.com
In this study, the effect of crosslinking and concentration on the properties of a new library of low-concentration poly(Lys 60 -ran-Ala 40 )-based hydrogels for potential application in …
Number of citations: 5 www.mdpi.com
M Lopatniuk, M Myronovskyi… - ACS chemical biology, 2017 - ACS Publications
… We obtained five cinnamycin derivatives with the ncAAs H-Lys-Alloc–OH (Alk), H-Lys-Cyc–OH (Cyc), and H-Lys-Boc–OH (Boc) incorporated into two different positions of lanthipeptide (…
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.